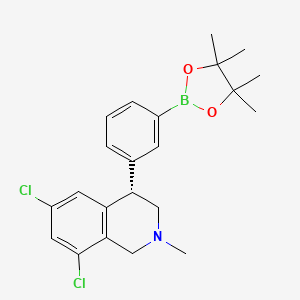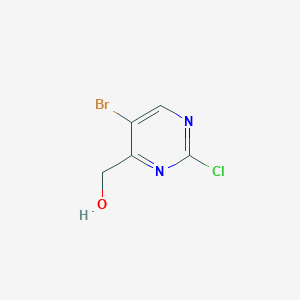
(5-Bromo-2-chloropyrimidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-chloropyrimidin-4-yl)methanol is an organic compound with the molecular formula C5H4BrClN2O It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloropyrimidin-4-yl)methanol typically involves the reaction of 5-bromo-2-chloropyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-chloropyrimidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the halogen atoms under basic or acidic conditions.
Major Products Formed
Oxidation: The major products include (5-Bromo-2-chloropyrimidin-4-yl)aldehyde or (5-Bromo-2-chloropyrimidin-4-yl)carboxylic acid.
Reduction: The major products include (5-Bromo-2-chloropyrimidin-4-yl)amine or (5-Bromo-2-chloropyrimidin-4-yl)alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(5-Bromo-2-chloropyrimidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-chloropyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of biological pathways and the therapeutic effects observed in medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloropyrimidine: Lacks the hydroxyl group present in (5-Bromo-2-chloropyrimidin-4-yl)methanol.
2-Chloro-5-bromopyrimidine: Similar structure but different substitution pattern.
4-Hydroxy-5-bromo-2-chloropyrimidine: Contains a hydroxyl group at a different position.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, as well as the hydroxyl group at the 4-position
Propriétés
Formule moléculaire |
C5H4BrClN2O |
|---|---|
Poids moléculaire |
223.45 g/mol |
Nom IUPAC |
(5-bromo-2-chloropyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H4BrClN2O/c6-3-1-8-5(7)9-4(3)2-10/h1,10H,2H2 |
Clé InChI |
WXVPZWWUFMDLML-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Cl)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


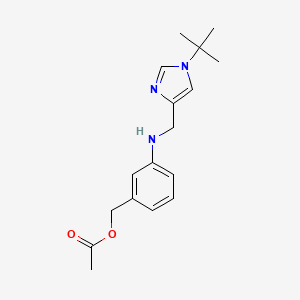

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
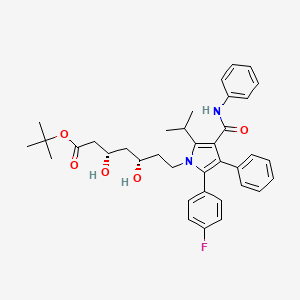

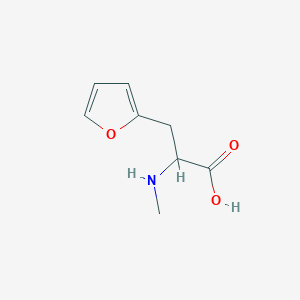

![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)

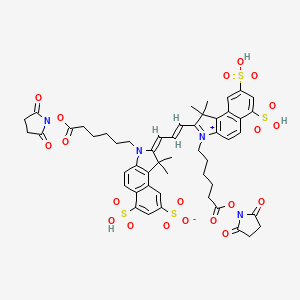
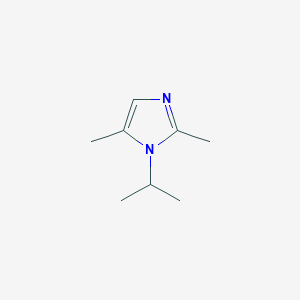
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
